2,3-Dimethyl-2-butene

Catalog No.
S602924
CAS No.
563-79-1
M.F
C6H12
M. Wt
84.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethyl-2-butene

CAS Number

563-79-1

Product Name

2,3-Dimethyl-2-butene

IUPAC Name

2,3-dimethylbut-2-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-5(2)6(3)4/h1-4H3

InChI Key

WGLLSSPDPJPLOR-UHFFFAOYSA-N

SMILES

CC(=C(C)C)C

Synonyms

2,3-dimethyl-2-butene, tetramethylethylene, TMEE

Canonical SMILES

CC(=C(C)C)C

Studies on Chemical Reactions

  • Ozonolysis: DMB serves as a substrate to study reactions with ozone. Researchers have investigated the interaction of DMB with ozone using techniques like flow tubes coupled with UV photoelectron spectrometers. This helps understand the mechanisms of ozone-alkene reactions in the atmosphere.

Formation of Adducts

  • DMB can form adducts with other molecules. For instance, DMB reacts with thianthrene cation radical tetrafluoroborate to form an adduct at low temperatures (0°C and -15°C). This research contributes to the understanding of cation-radical interactions [].

Photoinduced Molecular Transformations

  • DMB has been used as a substrate in studies on photoinduced (light-induced) molecular transformations. Researchers have employed DMB in reactions involving 2-hydroxy-1,4-naphthoquinones. This field explores the use of light to trigger specific chemical changes in molecules.

2,3-Dimethyl-2-butene, also known as tetramethylethylene, is a colorless liquid organic compound with the chemical formula C₆H₁₂. It is the simplest alkene (hydrocarbon with a carbon-carbon double bond) with all four carbon atoms bonded to methyl groups (CH₃). Due to its symmetrical structure, it is a valuable model compound in scientific research, particularly in studies of alkene reactivity [].


Molecular Structure Analysis

2,3-Dimethyl-2-butene has a central carbon-carbon double bond (C=C) with two methyl groups attached to each carbon atom. This symmetrical structure creates a sterically hindered environment around the double bond, meaning there is increased crowding due to the bulky methyl groups. This steric hindrance influences the reactivity of the double bond, making it less susceptible to attack by certain reagents compared to less hindered alkenes [].


Chemical Reactions Analysis

2,3-Dimethyl-2-butene can participate in various chemical reactions due to the presence of the reactive carbon-carbon double bond. Here are some notable examples:

  • Ozonolysis: When reacted with ozone (O₃), 2,3-dimethyl-2-butene undergoes ozonolysis, a process that cleaves the double bond and forms smaller carbonyl compounds (aldehydes or ketones) [].
C₆H₁₂ + 2O₃ → (decomposition products)
  • Hydrolysis

    Under specific conditions, the double bond can undergo hydrolysis (reaction with water) to form alcohols []. However, this reaction is not as prevalent as ozonolysis.

  • Diels-Alder Reaction

    As a diene (molecule with two conjugated double bonds), 2,3-dimethyl-2-butene can participate in Diels-Alder reactions with dienophiles (compounds with a double bond and an electron-withdrawing group) to form cyclic compounds [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C₆H₁₂
  • Molecular Weight: 84.16 g/mol []
  • Boiling Point: 73 °C []
  • Density: 0.7075 g/cm³ (at 20 °C) []
  • Solubility: Soluble in organic solvents like hexane and dichloromethane [].
  • Stability: Relatively stable under ambient conditions.

2,3-Dimethyl-2-butene itself does not have a known biological mechanism of action. However, its role lies in its use as a model compound for studying alkene reactivity, which is crucial for understanding the behavior of many other organic molecules in biological systems and drug development [].

XLogP3

2.9

Boiling Point

73.3 °C

Melting Point

-74.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (93.88%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

126.01 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

563-79-1

Wikipedia

2,3-dimethyl-2-butene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

2-Butene, 2,3-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15
Mendoza et al. Scalable enantioselective taxane total synthesis. Nature Chemistry, doi: 10.1038/nchem.1196, published online 6 November 2011 http://www.nature.com/nchem

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